3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial and cyclin-dependent kinase (CDK) inhibitory activities . The compound has a molecular formula of C₆H₆N₄OS and a molecular weight of 182.206 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base, such as sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolo[4,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties and potential as a CDK inhibitor.
Mechanism of Action
The mechanism of action of 3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The exact molecular pathways involved may include the inhibition of CDK1/cyclin B complex, which is essential for the transition from the G2 phase to the M phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: Another class of fused heterocyclic compounds with similar biological activities but different core structures.
Uniqueness
3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDKs makes it a promising candidate for anticancer research .
Properties
CAS No. |
28668-17-9 |
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Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
3-methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4OS/c1-2-3-4(10-9-2)5(11)8-6(12)7-3/h1H3,(H,9,10)(H2,7,8,11,12) |
InChI Key |
XWHFQVAYGBPYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)NC(=S)N2 |
Origin of Product |
United States |
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